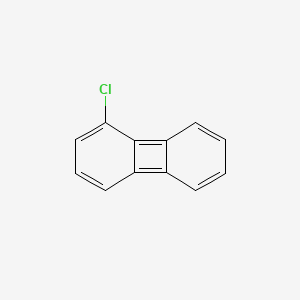

1-Chlorobiphenylene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92085-61-5 |

|---|---|

Molecular Formula |

C12H7Cl |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-chlorobiphenylene |

InChI |

InChI=1S/C12H7Cl/c13-11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7H |

InChI Key |

VWOHJCWTLDEXNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C=CC=C(C3=C2C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chlorobiphenylene

Direct Halogenation Strategies for Biphenylene (B1199973) Scaffolds

Direct halogenation of the biphenylene core offers a straightforward approach to 1-chlorobiphenylene. However, controlling the regioselectivity of this reaction is a significant challenge due to the electronic properties of the biphenylene nucleus. Theoretical studies based on density functional theory have investigated the effects of halogenation on the electronic properties of biphenylene networks. rsc.orgresearchgate.net These studies indicate that halogenation can modulate the band gap of biphenylene materials, suggesting that direct chlorination could be a viable, albeit complex, synthetic route. rsc.orgresearchgate.net

For instance, polychlorinated biphenyls (PCBs) are synthesized through the chlorination of biphenyl (B1667301), often using chlorine gas in the presence of a catalyst like iron(III) chloride or tin(IV) chloride. rsc.org While biphenylene possesses a different reactivity profile due to its strained central ring, these established methods for biphenyl chlorination provide a conceptual starting point. A solution of biphenyl and anhydrous tin(IV) chloride in dichloromethane (B109758) can react with lead tetraacetate to produce 4-chloro-1,1'-biphenyl. rsc.org Another method involves passing chlorine gas through a solution of biphenyl in glacial acetic acid to yield dichlorobiphenyl. rsc.org Adapting these methods to biphenylene would require careful optimization to achieve selective monochlorination at the 1-position.

Precursor Functionalization and Ring Closure Approaches to this compound

An alternative to direct halogenation is the synthesis of this compound from pre-functionalized precursors followed by a ring-closure reaction. This strategy allows for precise control over the position of the chlorine substituent. A common approach to biphenylene synthesis involves the dimerization of benzyne (B1209423) intermediates, which can be generated from precursors like 2-aminobenzoic acid or 1-aminobenzotriazole. wikipedia.org To synthesize this compound via this route, a chlorinated benzyne precursor would be required.

Another powerful ring-closure method is the Ullmann reaction, which involves the coupling of 2,2'-dihalogenated biphenyls using a copper catalyst. researchgate.netbeilstein-journals.org To apply this to this compound, a precursor such as a 2,2'-dihalo-x-chlorobiphenyl would be necessary, where 'x' corresponds to the desired position of the chlorine atom on the final biphenylene product. The synthesis of such precursors can be complex, but it offers a high degree of regiochemical control.

A modified Gomberg-Bachmann reaction provides a route to 2-chlorobiphenyl (B15942), which could serve as a precursor. researchgate.net This reaction involves the diazotization of 2-chloroaniline (B154045) followed by reaction with benzene (B151609). researchgate.net Further elaboration of the resulting 2-chlorobiphenyl would be needed to install the necessary groups for the final ring-closing step to form the biphenylene core. Diazotization of anilines has also been utilized in the synthesis of other chlorinated biphenyl derivatives, such as 4'-chlorobiphenyl-2,5-diamine and 1-chloro-4-iodobenzene, highlighting the versatility of this reaction in creating functionalized biphenyl precursors. figshare.comacs.orggoogle.com

Transition Metal-Catalyzed Routes to Chlorinated Biphenylenes

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and these methods are increasingly applied to the synthesis of biphenylene and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenylene Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used to create biphenyl structures. rsc.orgasianpubs.org Reactions such as the Suzuki-Miyaura, Hiyama, and Negishi couplings are powerful tools for forming the C-C bonds necessary to construct the biphenyl backbone. rsc.orgnih.govmdpi.com

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly versatile. asianpubs.orgmdpi.com For the synthesis of a chlorinated biphenylene precursor, one could envision coupling a chlorinated arylboronic acid with a suitably substituted aryl halide. For example, the synthesis of fluorinated biphenyl derivatives has been achieved by reacting aryl halides with fluorinated phenylboronic acids in the presence of a palladium catalyst. rsc.org A similar strategy could be employed for chlorinated analogs. The Hiyama coupling, which utilizes organosilicon compounds, also offers a viable route to substituted biphenyls and has been adapted for solid-phase synthesis. nih.gov

While these methods are typically used to construct the biphenyl core, palladium catalysis can also be used to directly functionalize the biphenylene ring system. Palladium complexes have been shown to cleave the strained C-C bond of the central ring in biphenylene, leading to the formation of new biaryl derivatives. acs.orgnih.gov This reactivity opens up possibilities for introducing a chlorine atom through a carefully designed catalytic cycle.

C-H Activation and Selective Chlorination

Direct C-H activation has emerged as a powerful strategy for the functionalization of aromatic compounds, avoiding the need for pre-functionalized starting materials. tcichemicals.comacs.org Palladium-catalyzed C-H activation has been successfully employed for the ortho-chlorination of 2-phenylpyridine (B120327) derivatives. rsc.org In these reactions, a directing group, such as the pyridine (B92270) nitrogen, coordinates to the palladium catalyst, guiding the C-H activation to a specific position. scielo.br

Generation of Substituted Biphenylene Analogues for Further Derivatization

The synthesis of substituted biphenylene analogues provides valuable intermediates that can be further derivatized to introduce a chlorine atom or other functional groups. For example, the synthesis of 1-monosubstituted biphenylenes has been achieved in a few steps from commercially available reagents. liverpool.ac.uk These methods often involve the construction of a substituted biphenyl precursor followed by a ring-closing reaction. The resulting substituted biphenylenes can then undergo further transformations.

For example, a borylated biphenylene derivative could be synthesized and then subjected to a copper-catalyzed reaction with a chlorinating agent. Alternatively, an amino-substituted biphenylene could be prepared and then converted to the corresponding chloride via a Sandmeyer-type reaction. The Sandmeyer reaction, which involves the conversion of a diazonium salt to a halide, is a classic and reliable method for introducing halogens onto an aromatic ring. nih.gov

The ability to generate a variety of substituted biphenylenes opens up a wide range of possibilities for the synthesis of this compound and other functionalized derivatives. These derivatives are not only interesting synthetic targets in their own right but also serve as building blocks for more complex polycyclic aromatic systems and functional materials. beilstein-journals.orgliverpool.ac.uk

Interactive Data Table: Synthetic Approaches to Chlorinated Biphenyls and Biphenylenes

| Method | Precursor(s) | Reagents | Product | Key Features |

| Direct Chlorination | Biphenyl | Cl₂, SnCl₄ or FeCl₃ | Polychlorinated biphenyls | Simple but often lacks selectivity. rsc.org |

| Ullmann Reaction | 2,2'-Dihalobiphenyl | Cu | Biphenylene | Classic ring-closure method. beilstein-journals.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Aryl halide | Pd catalyst, Base | Biphenyl derivative | Versatile C-C bond formation. asianpubs.orgmdpi.com |

| C-H Activation | 2-Phenylpyridine | Pd catalyst, Chlorinating agent | Ortho-chloro-2-phenylpyridine | High regioselectivity via directing group. rsc.org |

| Gomberg-Bachmann | 2-Chloroaniline, Benzene | Diazotization | 2-Chlorobiphenyl | Forms asymmetrical biphenyls. researchgate.net |

Elucidation of Reaction Mechanisms Involving 1 Chlorobiphenylene

Mechanistic Insights into Electrophilic and Nucleophilic Aromatic Substitution on Biphenylene (B1199973)

The biphenylene system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity and reaction rates being highly dependent on the position of attack and the nature of the substituents.

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the biphenylene core is a well-studied phenomenon. The two positions available for substitution, the 1- and 2-positions, exhibit markedly different reactivities. Studies on the protodesilylation of trimethylsilyl-substituted biphenylene have provided quantitative insights into this difference. The 2-position is significantly more reactive than the 1-position. researchgate.net This is attributed to the greater ability of the 2-position to accommodate the positive charge in the arenium ion intermediate, a transition state stabilized by resonance. The strain of the central four-membered ring influences the electronic distribution, making the 2-position more susceptible to electrophilic attack. researchgate.net

In the case of 1-chlorobiphenylene, the chlorine atom acts as a deactivating group due to its inductive electron-withdrawing effect, while also being an ortho-, para-director due to its lone pairs participating in resonance. Therefore, for an incoming electrophile, the chlorine at the 1-position would direct substitution primarily to the 2- and 4-positions. However, the inherent reactivity of the biphenylene nucleus, favoring the 2-position, would likely result in a complex mixture of products, with substitution at the 2-position being a significant outcome.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on aryl halides typically requires harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com For unactivated aryl halides like this compound, where the chloro group is not activated by strongly deactivating groups, the direct SNAr mechanism involving a Meisenheimer complex is generally slow. libretexts.orgmasterorganicchemistry.comnptel.ac.in

Alternative pathways, such as the elimination-addition mechanism via a benzyne (B1209423) intermediate, can occur under strongly basic conditions. nptel.ac.in In this mechanism, a strong base would abstract a proton from the carbon adjacent to the chlorine, leading to the elimination of HCl and the formation of a highly reactive aryne intermediate. The subsequent addition of a nucleophile to the aryne would yield the substitution product. Given the two non-equivalent ortho protons to the chlorine in this compound (at the 2- and 8a-positions), the formation of more than one benzyne intermediate is possible, potentially leading to a mixture of regioisomeric products. In the absence of a suitable nucleophile, this benzyne intermediate can also dimerize to form biphenylene derivatives. nptel.ac.in

| Reaction Type | Key Mechanistic Features for Biphenylene Systems | Influence of 1-Chloro Substituent |

| Electrophilic Aromatic Substitution | - 2-position is significantly more reactive than the 1-position. researchgate.net - Reactivity is governed by the stability of the arenium ion intermediate and ring strain. researchgate.net | - Deactivating due to inductive effect. - Ortho, para-directing due to resonance. - Substitution is expected to be complex, influenced by both the substituent and the inherent reactivity of the biphenylene core. |

| Nucleophilic Aromatic Substitution | - Direct SNAr is slow for unactivated halides. libretexts.orgmasterorganicchemistry.com - Elimination-addition (benzyne) mechanism is possible under strong basic conditions. nptel.ac.in | - The C-Cl bond is relatively strong. - The lack of strong activating groups hinders the SNAr pathway. - The benzyne mechanism could lead to a mixture of products. |

Radical-Mediated Pathways and Transformations

Radical reactions provide alternative routes for the transformation of this compound, particularly relevant in environmental and photochemical contexts.

The carbon-chlorine bond in this compound can be cleaved under photochemical conditions, a process known as photoinduced dehalogenation. This often involves the use of photosensitizers or photocatalysts. lookchem.comacs.orgtsijournals.com For instance, photocatalytic systems using 10-methylacridine derivatives have been shown to be effective in the reductive dechlorination of p-chlorobiphenyl. lookchem.comacs.org The mechanism proceeds via a photoinduced electron transfer from the excited state of the photocatalyst to the chlorinated aromatic compound. lookchem.comacs.org This transfer results in the formation of a radical anion of the chlorinated species, which then undergoes rapid cleavage of the C-Cl bond to yield an aryl radical and a chloride ion. The aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form the dehalogenated product, biphenylene.

The general steps for photocatalytic dehalogenation are:

Excitation: The photocatalyst (PC) absorbs light to form an excited state (PC*).

Electron Transfer: The excited photocatalyst transfers an electron to the this compound (Ar-Cl), forming the photocatalyst radical cation (PC•+) and the this compound radical anion (Ar-Cl•-).

Dissociation: The radical anion rapidly dissociates into a biphenylenyl radical (Ar•) and a chloride ion (Cl-).

Hydrogen Abstraction: The biphenylenyl radical abstracts a hydrogen atom from a hydrogen source (H-donor) to form biphenylene (Ar-H).

Catalyst Regeneration: The photocatalyst radical cation is reduced back to its ground state, completing the catalytic cycle.

In the atmosphere, chlorinated aromatic compounds can be degraded by reacting with highly reactive radical species, such as the nitrate (B79036) radical (NO₃), which is a significant nighttime oxidant in the troposphere. nih.govacs.org Experimental and theoretical studies on the reaction of 4-chlorobiphenyl (B17849) with the NO₃ radical have elucidated a detailed mechanism that can be extrapolated to this compound. nih.gov

The reaction proceeds in two main phases:

Formation of a Charge-Transfer Complex: The initial step involves the formation of a charge-transfer complex (CTC) between the this compound and the NO₃ radical, driven by electrostatic attraction. nih.gov

Formation of a σ-Complex and Products: The subsequent reaction proceeds primarily through the formation of a σ-complex (an adduct) via N-C coupling. nih.gov This intermediate can then lead to the formation of nitro-substituted products, such as 1-chloro-x-nitrobiphenylene, through the breaking of a C-H bond and an N-O bond. nih.gov Other reaction channels can lead to the formation of various benzene (B151609) derivatives. nih.gov

| Radical Pathway | Initiating Species | Key Intermediates | Major Outcome |

| Photoinduced Dehalogenation | Photon (with photocatalyst) lookchem.comacs.org | This compound radical anion, Biphenylenyl radical | Reductive cleavage of the C-Cl bond to form biphenylene. |

| Reaction with NO₃ Radical | NO₃ radical nih.gov | Charge-transfer complex (CTC), σ-complex (adduct) | Formation of nitrated derivatives (e.g., 1-chloro-x-nitrobiphenylene) and other degradation products. nih.gov |

Photoinduced Dehalogenation Mechanisms

Oxidative and Reductive Degradation Mechanisms

The degradation of persistent chlorinated aromatic compounds like this compound is a critical area of environmental research. Advanced oxidation and reduction processes offer effective means for their decomposition.

Photoelectrocatalysis is an advanced oxidation-reduction process that combines photocatalysis with an electrochemical process, enhancing the degradation of recalcitrant organic pollutants. researchgate.netnih.gov When applied to chlorinated aromatic hydrocarbons, this technology can lead to their effective remediation. researchgate.net In a typical setup, a semiconductor photoelectrode (like WO₃ or TiO₂) is irradiated with light of suitable wavelength, generating electron-hole pairs. researchgate.net

For the reductive degradation of this compound, the photogenerated electrons can be transferred to the adsorbed molecule, leading to reductive dechlorination, similar to the mechanism in photoinduced dehalogenation. The application of an external bias can enhance the separation of electron-hole pairs, improving the efficiency of the process. researchgate.net The resulting biphenylenyl radical can then undergo further reactions, leading to mineralization. Electrochemical techniques, in general, are promising for the degradation of halogenated organics through either reductive cleavage of the C-X bond or oxidative degradation. researchgate.net

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxidizing species, most notably the hydroxyl radical (•OH). ohiolink.edurjeec.ro These radicals are non-selective and can rapidly degrade a wide range of organic pollutants, including chlorinated biphenyls. ohiolink.eduresearchgate.net Common AOPs include UV/H₂O₂, UV/O₃, and Fenton (Fe²⁺/H₂O₂). researchgate.netnih.gov

Sulfate (B86663) radical-based AOPs (SR-AOPs), which generate the sulfate radical (SO₄⁻•) through the activation of peroxymonosulfate (B1194676) (PMS) or persulfate (PS), have also been shown to be highly effective for the degradation of chlorobiphenyls. ohiolink.edu The degradation mechanism involves the attack of these powerful radicals on the aromatic ring of this compound. This can occur via hydrogen abstraction or addition to the aromatic ring, initiating a series of oxidative reactions. rjeec.ro These reactions lead to the formation of hydroxylated and other oxygenated intermediates, cleavage of the aromatic rings, and eventual mineralization to CO₂, H₂O, and chloride ions. researchgate.netnih.gov During the degradation of chlorobenzene (B131634) using AOPs, intermediates such as chlorophenols and chlorobiphenyl isomers have been identified. rjeec.ronih.gov

| Degradation Process | Key Reactive Species | Mechanistic Steps | Final Products (Ideal) |

| Photoelectrocatalytic Reduction | Photogenerated electrons (e⁻) researchgate.net | - Adsorption onto semiconductor surface. - Reductive cleavage of the C-Cl bond by electron transfer. | Biphenylene, further degradation products. |

| Advanced Oxidation Processes (AOPs) | Hydroxyl radicals (•OH), Sulfate radicals (SO₄⁻•) ohiolink.edurjeec.ro | - Radical attack (addition or H-abstraction) on the aromatic ring. - Formation of oxygenated intermediates. - Ring cleavage. | CO₂, H₂O, Cl⁻ |

Photoelectrocatalytic Reduction Pathways

Strained Ring System Reactivity: Carbon-Carbon Bond Activation

The biphenylene scaffold is characterized by a strained central four-membered ring fused to two benzene rings. This ring strain makes the internal carbon-carbon (C-C) bonds significantly weaker (estimated bond strength of 65.4 kcal/mol) and more reactive compared to typical aryl C-C bonds. clasit.org This inherent reactivity is the basis for a variety of transformations involving the cleavage and functionalization of the biphenylene core. The activation of these strained C-C bonds by transition metals is a key strategy for synthesizing complex polycyclic and biaryl compounds. clasit.orgrsc.org For substituted derivatives like this compound, the presence of the chloro group introduces an additional reactive site (the C-Cl bond) and influences the regioselectivity of the ring-opening reactions. liverpool.ac.uk

The cleavage of the strained C-C bond in biphenylene and its derivatives is most commonly initiated by the insertion of a transition metal. clasit.org The predominant mechanism is the oxidative addition of a low-valent transition metal complex into one of the central C-C bonds. wikipedia.org This process involves the metal center breaking the C-C bond and forming two new metal-carbon bonds, resulting in a five-membered metallocycle. clasit.org In the case of biphenylene, this insertion product is a metallafluorene. liverpool.ac.uk

Several late transition metals, including nickel, iridium, palladium, and gold, have been shown to mediate this transformation. clasit.orgrsc.orgliverpool.ac.uk For instance, early studies demonstrated that nickel(0) complexes can readily insert into the C-C bond of the biphenylene core. rsc.org Similarly, iridium complexes have been employed in the catalytic addition of alkenes and alkynes across the strained C-C bond of substituted biphenylenes. liverpool.ac.uk Even gold(I), a metal generally reluctant to undergo oxidative addition, has been shown to insert into the C-C bond of biphenylene derivatives to form cyclometalated gold(III) complexes. rsc.org

In the specific case of this compound, the reaction is complicated by the presence of the carbon-chlorine (C-Cl) bond. This bond is also susceptible to oxidative addition by transition metals, creating a competition between C-C bond activation and C-Cl bond activation. liverpool.ac.uk The selectivity between these two pathways can often be controlled by the judicious choice of the metal catalyst and supporting ligands. liverpool.ac.uk For example, specific palladium catalysts have been developed to selectively target the C-C bond while leaving the C-Cl bond intact during certain functionalization reactions. liverpool.ac.uk

| Metal Catalyst Precursor | Ligand | Observed Reaction Type with Biphenylene Derivatives | Reference |

| Ni(cod)₂ | DPPF, JohnPhos | Low conversion, no desired C-C diborylation | liverpool.ac.uk |

| [Ir(cod)Cl]₂ | Various | Unselective C-H borylation of substrate and solvent | liverpool.ac.uk |

| Au(I) Halides | Phosphine-based | Oxidative insertion into C-C bond | rsc.org |

| Pd₂(dba)₃ | BrettPhos, XPhos | Selective C-C bond cleavage over C-Cl activation | liverpool.ac.uk |

A powerful application of metal-mediated C-C bond activation is the ring-opening functionalization of the biphenylene core. A prime example is the palladium-catalyzed ring-opening diborylation of 1-substituted biphenylenes, including this compound. liverpool.ac.uk This reaction cleaves the strained central ring and installs two boronic ester groups, yielding sterically hindered trisubstituted biaryls that are valuable synthetic intermediates. liverpool.ac.uk

The mechanism of this transformation has been investigated through stoichiometric reactions, which suggest that C-C bond cleavage via metal insertion is the initial step, preceding the cleavage of the diboron (B99234) reagent's B-B bond. liverpool.ac.uk The catalytic cycle typically involves:

Oxidative addition of a Pd(0) complex into a central C-C bond of this compound to form a palladafluorene intermediate.

Transmetalation with a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂).

Reductive elimination to release the diborylated biaryl product and regenerate the Pd(0) catalyst.

The presence of the substituent at the 1-position significantly influences the regioselectivity of the ring opening. For this compound, the steric bulk of the chlorine atom directs the reaction, leading to a more regioselective outcome compared to smaller substituents like fluorine. liverpool.ac.uk Despite the potential for the palladium catalyst to activate the C-Cl bond, reaction conditions have been developed that favor the desired C-C bond cleavage. The use of specific catalysts, such as a combination of Pd₂(dba)₃ and bulky, electron-rich phosphine (B1218219) ligands like BrettPhos or XPhos, has proven effective in achieving this selective transformation. liverpool.ac.uk

| Substrate | Catalyst System | Reagent | Product Type | Key Finding | Reference |

| This compound | Pd₂(dba)₃ / BrettPhos or XPhos | B₂pin₂ | Ring-opened diborylated biaryl | Selective C-C bond activation achieved despite the presence of a reactive C-Cl bond. | liverpool.ac.uk |

| 1-Fluorobiphenylene | [Ir(cod)Cl]₂ / various ligands | B₂pin₂ | C-H borylated products | C-C bond cleavage was not observed; catalyst promoted unselective C-H borylation instead. | liverpool.ac.uk |

| 1-Fluorobiphenylene | Ni(cod)₂ / various ligands | B₂pin₂ | Low conversion, no diborylation | Nickel catalyst was found to be ineffective for the desired transformation. | liverpool.ac.uk |

Theoretical and Computational Investigations of 1 Chlorobiphenylene

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of molecules like 1-chlorobiphenylene. These computational techniques provide insights into the molecule's geometry, stability, and reactivity by solving the Schrödinger equation with various levels of approximation.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a widely used tool for predicting the molecular structure and energetics of chemical systems. spectroscopyonline.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. Hybrid functionals, which combine a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources, are particularly popular. spectroscopyonline.com

For systems similar to this compound, such as polychlorinated biphenyls (PCBs), DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, have been employed to determine optimized geometries, potential energy surfaces, and torsional barrier heights. researchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. cmu.edu This is an iterative process where the energy and forces on the atoms are calculated, and the atomic positions are adjusted until a stable structure is found. cmu.edumdpi.com The choice of functional and basis set is crucial for obtaining accurate results. For instance, studies on triclosan, a related chlorinated aromatic compound, have shown that functionals like M06-2X with larger basis sets such as 6-311++G(d,p) can provide highly accurate geometric parameters. spectroscopyonline.com

The energetics of the molecule, including its relative stability and the energy barriers for conformational changes, can also be reliably calculated using DFT. researchgate.net These calculations are essential for understanding the molecule's behavior and reactivity.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

| Functional | Basis Set | Description |

| B3LYP | 6-31G* | A popular hybrid functional often used for geometry optimization of organic molecules. researchgate.net |

| M06-2X | 6-311++G(d,p) | A hybrid meta-GGA functional known for good performance with non-covalent interactions and thermochemistry. spectroscopyonline.com |

| PBEPBE | LANL2DZ | A generalized gradient approximation (GGA) functional. spectroscopyonline.com |

| CAM-B3LYP | 6-311G | A long-range corrected hybrid functional, suitable for charge-transfer excitations. spectroscopyonline.com |

This table is for illustrative purposes and the optimal choice depends on the specific properties being investigated.

Ab Initio Methods for Molecular Orbitals and Electron Density Distributions

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. dtic.mil These methods, including Hartree-Fock (HF) theory and post-HF methods, provide a rigorous way to study the electronic structure of molecules. dtic.milaustinpublishinggroup.com

Ab initio calculations are used to determine the molecular orbitals (MOs) of this compound, which describe the spatial distribution and energy of the electrons in the molecule. libretexts.orgwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. austinpublishinggroup.com

Electron density distribution, another key property obtained from ab initio calculations, reveals the regions of high and low electron concentration within the molecule. This information is crucial for understanding chemical bonding, intermolecular interactions, and the molecule's electrostatic potential. Visualization of molecular orbitals and electron density maps helps in interpreting the electronic structure and predicting sites of electrophilic and nucleophilic attack. austinpublishinggroup.comresearchgate.net For related chlorobiphenyls, ab initio calculations have been used to find optimized geometries and predict vibrational spectra for different electronic states. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic behavior of molecules like this compound. researchgate.netmdpi.com

The stability of protein-ligand complexes, a concept that can be extended to understand the interactions of this compound with its environment, is often assessed using MD simulations. mdpi.com The root-mean-square deviation (RMSD) of atomic positions is a common metric used to evaluate the stability of the simulation and to identify conformational changes. mdpi.comvolkamerlab.org A stable RMSD value over time suggests that the molecule has reached an equilibrium conformation. mdpi.com The radius of gyration (RG) can also be calculated to measure the compactness of the molecule's structure during the simulation. mdpi.com

Reaction Pathway Modeling and Transition State Calculations

Understanding the chemical reactions that this compound may undergo requires the modeling of reaction pathways and the identification of transition states. nih.govgithub.io A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing the energy barrier that must be overcome for the reaction to proceed. ucsb.edu

Computational methods can be used to locate these transition states on the potential energy surface. ucsb.eduic.ac.uk This typically involves starting with a guess of the transition state geometry and using optimization algorithms to find the saddle point. ucsb.edu A key characteristic of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.io

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired minima on the potential energy surface. github.io These calculations provide valuable insights into the mechanism of a reaction and allow for the determination of the activation energy, which is crucial for predicting reaction rates. dergipark.org.tr

Thermochemical Calculations (e.g., Bond Dissociation Energies)

Thermochemical properties, such as bond dissociation energies (BDEs), provide quantitative information about the strength of chemical bonds within a molecule. libretexts.orgwikipedia.org The BDE is the enthalpy change required to break a specific bond homolytically, forming two radical species. libretexts.orgwikipedia.org

Computational methods can be used to calculate BDEs with a reasonable degree of accuracy. researchgate.net One common approach is to calculate the enthalpies of formation of the parent molecule and the resulting radical fragments. The BDE is then the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule). libretexts.org Various theoretical levels, such as G2(MP2), have been shown to provide reliable BDE values. researchgate.net For example, a new method for calculating theoretical BDEs using the unrestricted Hartree-Fock (UHF) method has been proposed, where the BDE is determined as the enthalpy change between the ground singlet state and a triplet dissociative state. nih.gov

The C-Cl bond in this compound is a key feature, and its BDE would be a critical parameter for understanding the molecule's stability and potential for degradation or reaction. Comparing the C-H and C-Cl BDEs can provide insights into the most likely sites for radical abstraction reactions.

Table 2: Illustrative Calculated Bond Dissociation Energies (BDEs) for Similar Bonds

| Bond | Molecule | Calculated BDE (kcal/mol) | Method |

| C-H | Methane | 105 | Experimental/Calculated Average wikipedia.org |

| C-H | Ethane | 101.1 | Experimental wikipedia.org |

| C-Cl | Methyl Chloride | ~84 | Typical Value |

Note: These are representative values. The actual BDE for the C-Cl bond in this compound would require specific calculations.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. mdpi.com By calculating properties such as vibrational frequencies, electronic transitions, and nuclear magnetic resonance (NMR) chemical shifts, computational methods can aid in the identification and characterization of compounds like this compound.

Vibrational spectra, such as infrared (IR) and Raman spectra, can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. spectroscopyonline.com Comparing the calculated spectrum with experimental data can help to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions. DFT methods are commonly used for this purpose. spectroscopyonline.comresearchgate.net

Electronic spectra, such as UV-Vis spectra, can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. nih.gov These calculations provide information about the energies and intensities of electronic transitions, which correspond to the absorption of light by the molecule. researchgate.netnih.gov This information is valuable for understanding the photophysical properties of the molecule. The increasing accuracy of quantum chemical methods makes computational spectroscopy an indispensable tool for interpreting complex experimental results. mdpi.commpg.de

Graph Theory and Topological Analyses in Structure-Reactivity Relationships

Chemical graph theory is a field of mathematical chemistry that represents molecules as graphs, where atoms are depicted as vertices and chemical bonds as edges. researchgate.net This approach allows for the calculation of numerical descriptors, known as topological indices, which quantify the topology of the molecular structure. arxiv.org These indices have found significant application in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, where they are used to predict the physicochemical properties, biological activity, and reactivity of chemical compounds without the need for extensive laboratory experiments. arxiv.orgnumberanalytics.comnih.gov

For polycyclic aromatic hydrocarbons like biphenylene (B1199973) and its derivatives, graph theory provides a powerful framework for analyzing structural features and predicting behavior. researchgate.netbiointerfaceresearch.com The structure of this compound can be translated into a molecular graph, and from this graph, various topological indices can be computed. These indices are based on the connectivity of the atoms (vertices) in the molecule. numberanalytics.com The introduction of a chlorine atom onto the biphenylene skeleton alters the graph by changing the properties of the corresponding vertex, which in turn influences the calculated values of the topological indices.

Several types of topological indices are used to characterize molecular structures:

Degree-Based Indices : These are among the most common indices and are derived from the degrees of the vertices (i.e., the number of bonds connected to each atom). biointerfaceresearch.com Examples include the Zagreb indices, the Sombor index, and the atom-bond connectivity (ABC) index, which have been calculated for biphenylene structures. researchgate.netbiointerfaceresearch.com These indices often correlate with properties like strain energy and stability. nih.gov

Distance-Based Indices : These indices are calculated from the distances between vertices in the graph. The pioneering example is the Wiener index, which has been used to predict the boiling points of alkanes and can provide insight into the geometric conformation of molecules. numberanalytics.comdtic.mil

Polynomial-Based Indices : General polynomials, such as the M-polynomial, can be determined for a family of graphs. nih.gov Derivatives and integrals of these polynomials can then be used to routinely calculate a variety of degree-based topological indices, providing a comprehensive analysis of the structure. nih.gov

Table 1: Common Topological Indices in Chemical Graph Theory

| Index Category | Example Indices | Information Encoded | Potential Correlation for this compound |

|---|---|---|---|

| Degree-Based | Zagreb Indices (M₁, M₂) | Branching, cyclicity | Molecular stability, π-electron energy |

| Atom-Bond Connectivity (ABC) Index | Strain in the molecule | Stability of the fused ring system | |

| Sombor Index | A mix of degree and geometric features | Physicochemical properties | |

| Distance-Based | Wiener Index | Molecular compactness and branching | Intermolecular forces, boiling point |

| Polynomial-Based | M-Polynomial | General degree-based relationships | A comprehensive suite of reactivity descriptors |

Non-Covalent Interaction Analysis (e.g., AIM, NCI)

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and reactivity of molecules. For halogenated compounds like this compound, understanding these weak interactions is essential. Computational methods such as the Atoms in Molecules (AIM) theory and the Non-Covalent Interaction (NCI) index are powerful tools for visualizing and characterizing these interactions. researchgate.netmdpi.com

The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. mdpi.com A key feature of AIM is the identification of bond critical points (BCPs), which are points in the electron density where the gradient is zero. researchgate.net The properties of the electron density at these points provide quantitative information about the nature and strength of chemical bonds and intermolecular interactions. mdpi.com

The NCI index is a more recent development that is particularly adept at visualizing weak, non-covalent interactions in three-dimensional space. chemtools.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org Regions of weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, are identified by spikes in the plot of s versus ρ at low electron densities. chemtools.org These regions are then mapped back onto the molecular structure and color-coded to distinguish between different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) are typically shown in blue.

Weak, attractive interactions (e.g., van der Waals forces) are shown in green.

Strong, repulsive interactions (e.g., steric clashes) are shown in red.

For this compound, NCI and AIM analyses can reveal several key features. The presence of the chlorine atom introduces the possibility of halogen bonding, an attractive interaction where the chlorine atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophile. researchgate.netrsc.org AIM and NCI studies on related polychlorinated biphenyls (PCBs) have demonstrated the presence of halogen bonding with other molecules like water and chlorine. researchgate.netmdpi.com These analyses can identify the specific bond paths and critical points associated with these interactions.

Table 2: Application of AIM and NCI to this compound

| Analysis Method | Information Provided | Relevance to this compound |

|---|---|---|

| Atoms in Molecules (AIM) | Identification of Bond Critical Points (BCPs). Quantification of interaction strength via electron density properties at BCPs. | Confirms and quantifies the strength of covalent bonds (C-C, C-H, C-Cl) and weaker non-covalent interactions like halogen bonds. researchgate.netrsc.org |

| Non-Covalent Interaction (NCI) Index | 3D visualization of non-covalent interaction regions. Qualitative distinction between attractive (van der Waals, hydrogen/halogen bonds) and repulsive (steric) interactions. | Maps the location and nature of halogen bonds involving the chlorine atom. Visualizes π-stacking interactions and intramolecular strain within the planar ring system. chemtools.org |

Emerging Research Applications of Chlorinated Biphenylene Compounds

Catalysis and Organometallic Chemistry

Organometallic chemistry involves the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal. libretexts.org 1-Chlorobiphenylene, with its unique strained ring system and reactive C-Cl bond, presents interesting possibilities in this field, particularly in catalysis.

Ligand Design in Transition Metal Catalysis

The structure of this compound allows it to be a precursor for ligands in transition metal catalysis. The chlorine atom can be substituted, and the biphenylene (B1199973) core can be functionalized to create novel ligands. These ligands can then coordinate with transition metals to form catalysts. wikipedia.orglibretexts.org The design of these ligands is crucial as it influences the catalyst's activity, selectivity, and stability. mdpi.com For instance, substituted biphenylenes have applications in catalysis. The development of new ligands is a key area of research in enantioselective transition metal catalysis, which is vital for producing chiral molecules for pharmaceuticals and materials science. mdpi.com

The effectiveness of a transition metal catalyst is often determined by the ligands bound to the metal center. ias.ac.in These ligands can influence the electronic and steric environment of the metal, thereby controlling the catalytic reaction. The unique structure of biphenylene-based ligands derived from this compound could lead to catalysts with novel reactivity. Research into the synthesis of 1-monosubstituted biphenylenes is considered valuable due to their potential applications in catalysis.

Mediators in Organic Transformations

In some organic reactions, a mediator is used to facilitate the transfer of electrons between a substrate and a reagent. nih.gov While direct research on this compound as a mediator is limited, related chlorinated aromatic compounds have been studied in this context. For example, the electrochemical reduction of chlorobenzene (B131634) can be mediated by compounds like dibenzofuran, naphthalene, and biphenyl (B1667301), allowing the reaction to proceed at less negative potentials. researchgate.net This suggests that this compound could potentially act as a mediator in certain redox reactions.

The concept of mediated electron transfer is important in various electrochemical transformations. dcu.ie For instance, in the degradation of polychlorinated biphenyls (PCBs), mediators can enhance the activity of enzymes like laccase. nih.gov Similarly, in the context of electro-photochemistry, a photoexcited and electrochemically generated anthracene (B1667546) radical anion has been shown to reduce 4-chlorobiphenyl (B17849). rsc.org

Precursors in On-Surface Synthesis for Novel Nanomaterials

On-surface synthesis is a bottom-up approach to create atomically precise nanostructures on a solid surface. researchgate.net This technique often involves the use of precursor molecules that react on the surface to form the desired material. This compound's structure makes it a potential precursor for the on-surface synthesis of novel carbon-based nanomaterials. The strained four-membered ring of the biphenylene core could be selectively opened under specific conditions to form new C-C bonds, leading to the formation of graphene-like structures or other extended two-dimensional materials.

The synthesis of nanomaterials often involves metal precursors and reducing agents. nih.gov In the context of on-surface synthesis, the substrate itself can act as a catalyst. The reactivity of precursor molecules can be influenced by their interaction with the surface. For example, the on-surface synthesis of metallo-phthalocyanines has been achieved using ortho-dicarbonitrile precursors on silver and gold surfaces. researchgate.net

Advanced Materials Science Applications (e.g., as Structural Components or Spacers)

The unique, rigid, and planar structure of the biphenylene unit makes it an attractive building block for advanced materials. smolecule.com Substituted biphenylenes, which can be synthesized from precursors like this compound, have potential applications as structural components or spacers in polymers and other materials. The incorporation of such rigid units can influence the thermal, mechanical, and electronic properties of the resulting materials.

Materials science focuses on the relationship between the structure of materials at atomic or molecular scales and their macroscopic properties. idu.ac.id The development of new materials with unique properties is a constant endeavor. lookchem.com For instance, new N,N′-substituted 1,4,5,8-naphthalene tetracarboxylic diimides have been synthesized and shown to have excellent electron mobilities, making them suitable for organic field-effect transistors. acs.org

Fundamental Studies in Aromaticity and Strain Release Chemistry

Biphenylene is a fascinating molecule for studying the concepts of aromaticity and ring strain. It consists of two benzene (B151609) rings fused to a central, anti-aromatic four-membered ring. This strained structure makes biphenylene and its derivatives, like this compound, highly reactive in certain conditions. Studying the reactions of this compound can provide insights into the fundamental principles of strain release chemistry. nih.govrsc.org

The cleavage of the C-C bonds in the central ring of biphenylene is a key aspect of its chemistry. This strain-release can be harnessed to drive chemical transformations. For example, the catalytic ring-opening diborylation of 1-substituted biphenylenes is a method to produce sterically bulky trisubstituted biaryls, which are difficult to prepare using traditional methods.

Chemical Degradation Methodologies as Model Compounds for Recalcitrant Pollutants

Chlorinated aromatic compounds are a class of persistent organic pollutants (POPs) that are resistant to degradation. europa.eunih.govresearchgate.net this compound can serve as a model compound to study the degradation of more complex chlorinated pollutants like polychlorinated biphenyls (PCBs). acs.org Understanding the mechanisms of how this compound breaks down can help in developing effective remediation strategies for contaminated sites. scispace.com

Various methods are being explored for the degradation of chlorinated pollutants, including microbial degradation and chemical degradation. scispace.comtandfonline.com For example, research on the degradation of 2-chlorobiphenyl (B15942) by nanoscale zero-valent iron has shown that both reductive and oxidative processes can occur. nih.gov The study of such degradation pathways provides valuable information for environmental remediation efforts. frontiersin.org

Q & A

Q. What are the established synthetic pathways for 1-Chlorobiphenylene, and how can experimental reproducibility be ensured?

Methodological guidance:

- Begin with classical methods such as Friedel-Crafts alkylation or Ullmann coupling, ensuring precise stoichiometric ratios and inert reaction conditions.

- Characterize intermediates via NMR (¹H/¹³C) and GC-MS to confirm structural integrity .

- Reproducibility requires detailed documentation of solvent purity, catalyst loading, and reaction kinetics in supplementary materials, as per journal guidelines .

- Compare yields and purity metrics across trials using HPLC or elemental analysis, reporting deviations ≥5% as significant .

Q. How should researchers validate the identity of newly synthesized this compound derivatives?

Methodological guidance:

- Employ tandem spectroscopic techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous conformation) .

- Cross-reference spectral data with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities .

- For purity, use DSC (differential scanning calorimetry) to detect polymorphic impurities ≥0.1% .

Q. What analytical challenges arise in quantifying this compound in environmental matrices, and how can they be mitigated?

Methodological guidance:

- Challenges include low volatility for GC and matrix interference in LC-MS. Use SPE (solid-phase extraction) with chlorinated solvent systems for pre-concentration .

- Validate recovery rates (≥80%) via spike-and-recovery experiments and internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under photolytic vs. thermal conditions?

Methodological guidance:

- Design comparative experiments with controlled light intensity (λ = 254 nm) and thermal gradients (25–150°C). Monitor intermediates via time-resolved ESR or transient absorption spectroscopy .

- Apply Arrhenius plots to distinguish activation pathways, correlating half-lives with substituent effects (Hammett σ values) .

Q. What computational strategies are effective in predicting the environmental persistence of this compound derivatives?

Methodological guidance:

- Use QSAR models (Quantitative Structure-Activity Relationships) with descriptors like logP and HOMO-LUMO gaps. Validate against experimental biodegradation data (OECD 301F tests) .

- Perform MD (molecular dynamics) simulations to assess interactions with soil organic matter, focusing on binding energies and desorption rates .

Q. How can researchers address discrepancies in reported toxicity profiles of this compound across in vitro and in vivo models?

Methodological guidance:

- Conduct meta-analyses of existing data, categorizing studies by dose, exposure duration, and model organism (e.g., Daphnia magna vs. murine hepatocytes) .

- Apply Hill criteria for causality, testing for consistency across endpoints (e.g., LC50, oxidative stress markers) .

Data Presentation and Contradiction Analysis

Q. What frameworks are recommended for reconciling conflicting spectroscopic data in this compound studies?

Methodological guidance:

Q. How should researchers structure the "Results and Discussion" section to highlight novel findings without duplicating data in tables?

Methodological guidance:

- Summarize trends (e.g., substituent effects on reaction rates) in the main text, reserving raw data for supplementary tables .

- Use Schematics to illustrate proposed mechanisms, avoiding redundancy with spectral figures .

Comparative and Collaborative Research

Q. What collaborative approaches enhance the study of this compound’s bioaccumulation potential in multi-trophic systems?

Methodological guidance:

- Partner with ecotoxicology labs to design mesocosm experiments, tracking bioaccumulation factors (BAFs) in algae, fish, and benthic organisms .

- Share datasets via platforms like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.